![molecular formula C21H18N2O2S3 B10796000 N-(2-{[2-(2-Methylphenoxy)ethyl]sulfanyl}-1,3-benzothiazol-6-YL)thiophene-2-carboxamide](/img/structure/B10796000.png)
N-(2-{[2-(2-Methylphenoxy)ethyl]sulfanyl}-1,3-benzothiazol-6-YL)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMV007396 is a compound that has garnered attention in the scientific community due to its potential therapeutic applications. It is particularly noted for its activity against certain parasitic diseases, making it a candidate for drug development in the treatment of conditions such as leishmaniasis .
Preparation Methods
The synthesis of MMV007396 involves several steps, typically starting with the preparation of key intermediates. The synthetic routes often include reactions such as nucleophilic substitution, condensation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these laboratory procedures, ensuring that the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
MMV007396 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Scientific Research Applications
MMV007396 has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: It is investigated for its biological activity against various pathogens, including parasites responsible for diseases such as leishmaniasis.
Medicine: It is explored as a potential therapeutic agent, particularly in the treatment of parasitic infections.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of MMV007396 involves its interaction with specific molecular targets within the parasite. It disrupts key biological pathways, leading to the death of the parasite. The exact molecular targets and pathways involved are subjects of ongoing research, but they may include enzymes critical for the parasite’s survival and replication .
Comparison with Similar Compounds
MMV007396 can be compared with other antileishmanial compounds. Similar compounds include:
Miltefosine: An alkylphosphocholine with antileishmanial activity.
Amphotericin B: A polyene antifungal with activity against leishmaniasis.
Paromomycin: An aminoglycoside antibiotic used in the treatment of leishmaniasis. MMV007396 is unique due to its specific molecular structure and mechanism of action, which may offer advantages in terms of efficacy and safety
Properties
Molecular Formula |
C21H18N2O2S3 |
|---|---|
Molecular Weight |
426.6 g/mol |
IUPAC Name |
N-[2-[2-(2-methylphenoxy)ethylsulfanyl]-1,3-benzothiazol-6-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C21H18N2O2S3/c1-14-5-2-3-6-17(14)25-10-12-27-21-23-16-9-8-15(13-19(16)28-21)22-20(24)18-7-4-11-26-18/h2-9,11,13H,10,12H2,1H3,(H,22,24) |
InChI Key |
AWTRJSJHAUPRTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCCSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


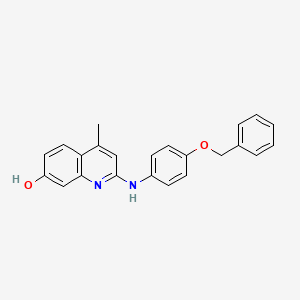

![N-[2-[[1-[2-[4-(2-chlorobenzoyl)piperazin-1-yl]ethyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide](/img/structure/B10795941.png)
![(2Z)-3-(1H-1,3-Benzodiazol-2-YL)-6-hexyl-2-[(2-methylphenyl)imino]-2H-chromen-7-OL](/img/structure/B10795953.png)
![[3-(4-tert-butylphenyl)-11-(4-fluorophenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](2-chlorophenyl)methanone](/img/structure/B10795956.png)
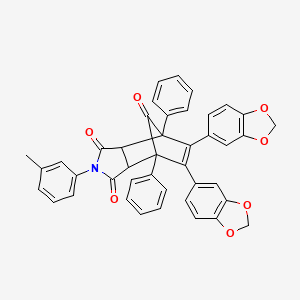
![N-[(4-Chlorophenyl)(2-hydroxynaphthalen-1-YL)methyl]-2-phenylacetamide](/img/structure/B10795971.png)
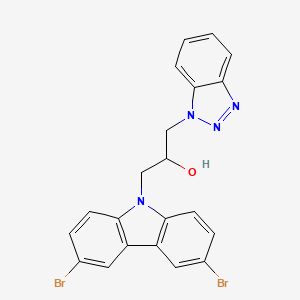

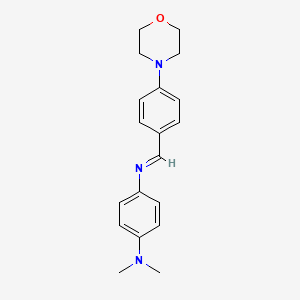
![7-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-(propoxymethyl)quinolin-8-ol](/img/structure/B10795994.png)
![4-[(4-Tert-butylphenyl)methyl]-2-(3,5-dimethoxyphenyl)-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one](/img/structure/B10795996.png)
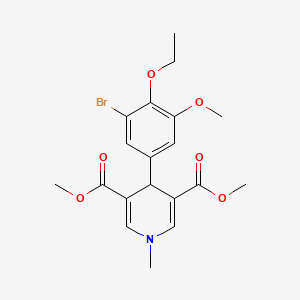
![N-[2-(cyclohexylamino)-2-oxo-1-thiophen-2-ylethyl]-N-(2-phenylethyl)furan-2-carboxamide](/img/structure/B10796009.png)
